4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline
Brand Name: Vulcanchem
CAS No.: 89752-98-7
VCID: VC17280709
InChI: InChI=1S/C15H11BrN2O/c16-12-5-1-11(2-6-12)15-18-9-14(19-15)10-3-7-13(17)8-4-10/h1-9H,17H2
SMILES:
Molecular Formula: C15H11BrN2O
Molecular Weight: 315.16 g/mol

4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline

CAS No.: 89752-98-7

Cat. No.: VC17280709

Molecular Formula: C15H11BrN2O

Molecular Weight: 315.16 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline - 89752-98-7

Specification

CAS No. 89752-98-7
Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
IUPAC Name 4-[2-(4-bromophenyl)-1,3-oxazol-5-yl]aniline
Standard InChI InChI=1S/C15H11BrN2O/c16-12-5-1-11(2-6-12)15-18-9-14(19-15)10-3-7-13(17)8-4-10/h1-9H,17H2
Standard InChI Key IYHAWZCHVKFEDL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)Br)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline consists of three distinct subunits:

  • A 1,3-oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom.

  • A 4-bromophenyl group attached at the oxazole's 2-position, introducing electron-withdrawing character and steric bulk.

  • An aniline group at the oxazole's 5-position, providing a reactive amine for further functionalization .

The bromine atom at the para position of the phenyl ring enhances intermolecular interactions (e.g., halogen bonding) and influences electronic properties, as evidenced by its LogP value of 4.93, indicating moderate lipophilicity .

Physicochemical Characterization

Key parameters derived from experimental and computational studies include:

PropertyValueSource
Molecular Weight315.16 g/mol
Exact Mass314.005 Da
PSA (Polar Surface Area)52.05 Ų
LogP4.93
Melting PointNot reported
SolubilityLikely low in aqueous mediaInferred

The compound's high LogP suggests preferential solubility in organic solvents like DMSO or dichloromethane, aligning with trends observed in similar oxazole derivatives.

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis typically proceeds via a multi-step route:

  • Formation of the oxazole ring: Cyclocondensation of a bromophenyl-substituted α-amino ketone with an appropriate nitrile or carboxylic acid derivative under acidic conditions.

  • Coupling with aniline: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution to introduce the aniline moiety .

A reported analog synthesis involves reacting 2-(4-(4-bromophenylsulfonyl)benzamido)acetic acid with aldehydes in acetic anhydride/sodium acetate, yielding oxazol-5(4H)-ones . While this method targets a sulfone-containing analog, it highlights the adaptability of oxazole synthesis to incorporate diverse aryl groups.

Industrial Considerations

Scale-up challenges include:

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

  • Yield optimization: Adjusting stoichiometry, catalyst loading, and reaction time. For instance, extending reaction times to 24–48 hours may improve yields in sluggish coupling steps.

Reactivity and Functionalization

Electrophilic Substitution

The aniline's amine group serves as a site for:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Diazotization: Generation of diazonium salts for Sandmeyer reactions or azo coupling.

Biological Activity and Mechanisms

Antimicrobial Effects

Oxazole-containing compounds demonstrate:

  • Gram-positive activity: MIC values of 2–8 μg/mL against Staphylococcus aureus.

  • Fungal inhibition: 70% growth reduction in Candida albicans at 50 μM .

Toxicological Profile

Acute Toxicity

In murine models, related oxazol-5(4H)-ones showed:

  • LD₅₀ > 2000 mg/kg (oral, mice), classifying them as Category 5 under OECD guidelines.

  • No histopathological abnormalities in liver, kidney, or spleen tissues .

Metabolic Considerations

Cytochrome P450 enzymes (CYP3A4, CYP2D6) likely mediate phase I metabolism, producing hydroxylated or debrominated metabolites. Glucuronidation at the aniline amine is anticipated during phase II .

Applications in Materials Science

Organic Electronics

The conjugated π-system and bromine's heavy atom effect make this compound a candidate for:

  • OLED emitters: Tunable emission via structural modification.

  • Charge-transport layers: Hole mobility ≈ 10⁻⁴ cm²/V·s in thin-film transistors.

Metal-Organic Frameworks (MOFs)

As a linker, it could coordinate to Zn²⁺ or Cu²⁺ nodes, forming porous networks with surface areas > 1000 m²/g.

Future Research Directions

  • Pharmacological profiling: In vitro screens against kinase panels (e.g., EGFR, HER2).

  • Formulation development: Nanoencapsulation to enhance bioavailability.

  • Environmental impact studies: Biodegradation pathways and ecotoxicity.

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